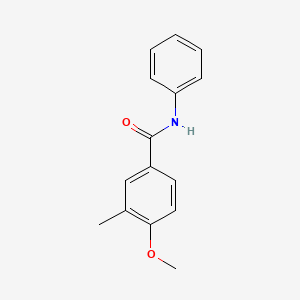![molecular formula C15H11ClN4O3 B4845863 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B4845863.png)
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
Übersicht
Beschreibung
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the host defense against bacterial infections. TLR4 signaling is also involved in the pathogenesis of various inflammatory and autoimmune diseases. TAK-242 has been shown to have potential therapeutic applications in the treatment of sepsis, inflammatory bowel disease, and other inflammatory disorders.
Wirkmechanismus
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models of sepsis, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues, reduce tissue damage, and promote tissue repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is its specificity for TLR4 signaling, which allows for the selective inhibition of the inflammatory response without affecting other immune pathways. Additionally, this compound has been shown to have a favorable safety profile in preclinical and clinical studies. However, a limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research on 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid. One area of interest is the potential use of this compound in combination with other therapies for the treatment of inflammatory disorders. Another area of interest is the development of more potent and soluble analogs of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other disease settings.
Wissenschaftliche Forschungsanwendungen
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In animal models of sepsis, this compound has been shown to improve survival and reduce inflammation. Inflammatory bowel disease models have shown this compound to reduce inflammation and promote tissue repair. Additionally, this compound has been shown to have potential applications in the treatment of other inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c16-11-4-6-12(7-5-11)20-14(17-18-19-20)9-23-13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJQXFBFVIJMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4845784.png)
![N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B4845785.png)
![2-(3,4-dimethoxybenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4845792.png)
![1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B4845801.png)
![benzyl 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4845803.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B4845810.png)
![2-{[2-(2-bromo-4-chlorophenoxy)ethyl]thio}pyrimidine](/img/structure/B4845814.png)
![2-{[5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4845835.png)
![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4845842.png)
![1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4845846.png)


![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4845879.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromo-6-methoxyphenyl acetate](/img/structure/B4845891.png)